molecular formula C9H17NO2 B14791835 2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy)

2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy)

Cat. No.: B14791835
M. Wt: 171.24 g/mol
InChI Key: ITYAEKRKMGBQHH-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) is a chemical compound known for its stability and unique properties. It is a piperidine derivative with two oxygen atoms attached to the nitrogen atom, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. One common method is the reaction of 2,2,6,6-tetramethylpiperidine with hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out at elevated temperatures, usually between 50-70°C, to facilitate the oxidation process .

Industrial Production Methods

Industrial production of 2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in oxidation reactions, particularly in the selective oxidation of alcohols to aldehydes and ketones.

    Biology: It is employed in the study of free radicals and their effects on biological systems.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) involves its ability to act as a radical scavenger. It captures free radicals and prevents them from causing damage to other molecules. This property is particularly useful in oxidation reactions, where it facilitates the conversion of alcohols to aldehydes and ketones by forming a stable intermediate that can be further oxidized .

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A precursor to 2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy), used as a hindered base in organic synthesis.

    2,2,6,6-Tetramethyl-4-piperidone: Another derivative used in the synthesis of various organic compounds.

    2,2,6,6-Tetramethyl-4-piperidinol: Used as a stabilizer in polymer production .

Uniqueness

2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) is unique due to its dual oxygen atoms attached to the nitrogen atom, which enhances its stability and reactivity in oxidation reactions. Its ability to act as a radical scavenger also sets it apart from other similar compounds, making it highly valuable in both research and industrial applications .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C9H17NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7H,5-6H2,1-4H3

InChI Key

ITYAEKRKMGBQHH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)[O])C

Origin of Product

United States

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